molecular formula Co3H2O9P2 B228336 Glyoxal-bis(guanylhydrazone) CAS No. 14358-42-0

Glyoxal-bis(guanylhydrazone)

Cat. No. B228336
CAS RN: 14358-42-0
M. Wt: 170.18 g/mol
InChI Key: JCJMVSDVPRRNSU-UVEKSMONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyoxal-bis(guanylhydrazone) (GBG) is a chemical compound that has been extensively studied for its potential use in medical applications. GBG is a polyamine analog that was first synthesized in the 1960s, and it has since been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of Glyoxal-bis(guanylhydrazone) is not fully understood, but it is thought to involve the inhibition of polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and they are overproduced in cancer cells. By inhibiting polyamine biosynthesis, Glyoxal-bis(guanylhydrazone) may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, Glyoxal-bis(guanylhydrazone) has been found to have several other biochemical and physiological effects. The compound has been shown to increase the activity of certain enzymes, including ornithine decarboxylase and S-adenosylmethionine decarboxylase. Glyoxal-bis(guanylhydrazone) has also been found to increase the uptake of certain amino acids, including lysine and arginine.

Advantages and Limitations for Lab Experiments

One advantage of using Glyoxal-bis(guanylhydrazone) in lab experiments is that it is a well-characterized compound that is commercially available. However, Glyoxal-bis(guanylhydrazone) has some limitations as well. The compound is relatively unstable in solution and must be stored at -20°C to maintain its activity. Additionally, Glyoxal-bis(guanylhydrazone) has been found to have some cytotoxic effects on normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Glyoxal-bis(guanylhydrazone). One area of interest is the development of new analogs of Glyoxal-bis(guanylhydrazone) that may have improved efficacy and reduced toxicity. Another area of interest is the use of Glyoxal-bis(guanylhydrazone) in combination with other drugs to enhance their cytotoxic effects. Finally, there is interest in exploring the potential use of Glyoxal-bis(guanylhydrazone) in the treatment of other diseases beyond cancer, including parasitic infections and autoimmune disorders.
Conclusion:
In conclusion, Glyoxal-bis(guanylhydrazone) is a well-studied compound with a variety of potential applications in medical research. The synthesis of Glyoxal-bis(guanylhydrazone) is well-documented, and the compound is commercially available. Glyoxal-bis(guanylhydrazone) has been found to have a variety of biochemical and physiological effects, including the inhibition of polyamine biosynthesis and the enhancement of enzyme activity. While Glyoxal-bis(guanylhydrazone) has some limitations, including its cytotoxic effects on normal cells, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of Glyoxal-bis(guanylhydrazone) involves the reaction of glyoxal with two molecules of guanylhydrazine. The resulting compound is a white, crystalline powder that is soluble in water and ethanol. The synthesis of Glyoxal-bis(guanylhydrazone) has been well-documented in the literature, and the compound is commercially available from several chemical suppliers.

Scientific Research Applications

Glyoxal-bis(guanylhydrazone) has been studied extensively for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to enhance the cytotoxic effects of chemotherapy drugs. Glyoxal-bis(guanylhydrazone) has also been studied for its potential use in the treatment of other diseases, including malaria, trypanosomiasis, and leishmaniasis.

properties

CAS RN

14358-42-0

Molecular Formula

Co3H2O9P2

Molecular Weight

170.18 g/mol

IUPAC Name

2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)ethylidene]amino]guanidine

InChI

InChI=1S/C4H10N8/c5-3(6)11-9-1-2-10-12-4(7)8/h1-2H,(H4,5,6,11)(H4,7,8,12)/b9-1+,10-2+

InChI Key

JCJMVSDVPRRNSU-UVEKSMONSA-N

Isomeric SMILES

C(=N/N=C(N)N)\C=N\N=C(N)N

SMILES

C(=NN=C(N)N)C=NN=C(N)N

Canonical SMILES

C(=NN=C(N)N)C=NN=C(N)N

Other CAS RN

14358-42-0

synonyms

glyoxal bis(guanylhydrazone)
glyoxal bis(guanylhydrazone) dihydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.